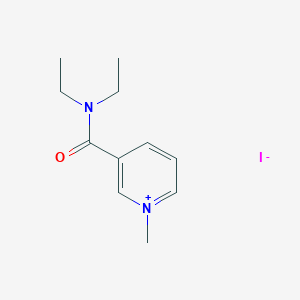
3-(Diethylcarbamoyl)-1-methylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diethylcarbamoyl)-1-methylpyridin-1-ium iodide is a quaternary ammonium compound with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylcarbamoyl)-1-methylpyridin-1-ium iodide typically involves the quaternization of 3-(Diethylcarbamoyl)pyridine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylcarbamoyl)-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in aqueous solution.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the carbamoyl group.
Substitution: Corresponding halide salts.
Scientific Research Applications
3-(Diethylcarbamoyl)-1-methylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(Diethylcarbamoyl)-1-methylpyridin-1-ium iodide involves its interaction with biological molecules. The compound can bind to specific molecular targets, such as enzymes or receptors, and modulate their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(Diethylcarbamoyl)pyridine
- 1-Methylpyridin-1-ium iodide
- N,N-Diethyl-3-pyridinecarboxamide
Uniqueness
3-(Diethylcarbamoyl)-1-methylpyridin-1-ium iodide is unique due to its quaternary ammonium structure, which imparts distinct chemical and biological properties. This compound exhibits higher solubility in water and enhanced stability compared to its non-quaternary counterparts. Additionally, its ability to undergo various chemical reactions makes it a versatile reagent in synthetic chemistry.
Properties
CAS No. |
1013-86-1 |
|---|---|
Molecular Formula |
C11H17IN2O |
Molecular Weight |
320.17 g/mol |
IUPAC Name |
N,N-diethyl-1-methylpyridin-1-ium-3-carboxamide;iodide |
InChI |
InChI=1S/C11H17N2O.HI/c1-4-13(5-2)11(14)10-7-6-8-12(3)9-10;/h6-9H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
BARJIPFXNUEVHK-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C(=O)C1=C[N+](=CC=C1)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


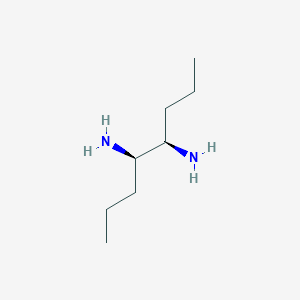
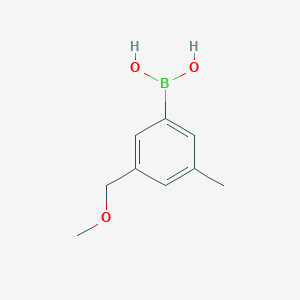


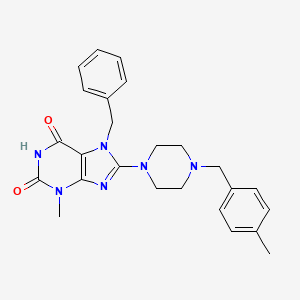

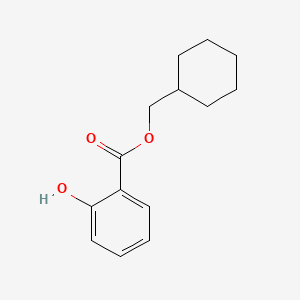
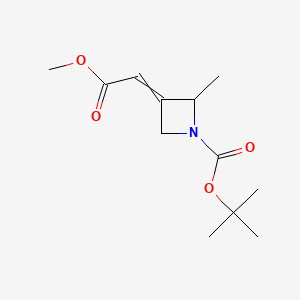
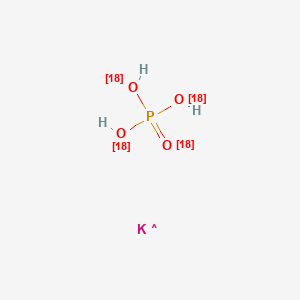
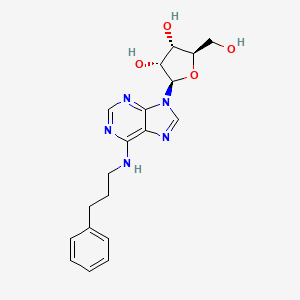

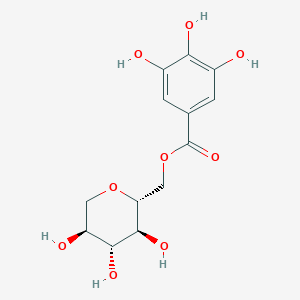
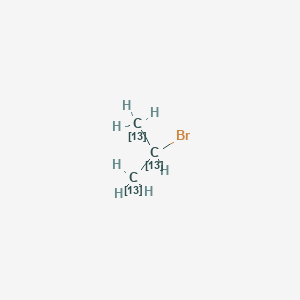
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid;sodium salt](/img/structure/B14081392.png)
